molecular formula C8H7BrF3NO B13910686 (2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

(2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13910686
M. Wt: 270.05 g/mol
InChI Key: WICVNXLRPIRFGC-SSDOTTSWSA-N
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Description

(2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a bromopyridine moiety and a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and 1,1,1-trifluoroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the trifluoroacetone to the bromopyridine.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

(2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological targets, providing insights into its potential as a drug candidate.

Mechanism of Action

The mechanism by which (2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the trifluoropropanol group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(5-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-ol
  • (2R)-3-(5-fluoropyridin-3-yl)-1,1,1-trifluoropropan-2-ol
  • (2R)-3-(5-iodopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Uniqueness

(2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

(2R)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H7BrF3NO/c9-6-1-5(3-13-4-6)2-7(14)8(10,11)12/h1,3-4,7,14H,2H2/t7-/m1/s1

InChI Key

WICVNXLRPIRFGC-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)C[C@H](C(F)(F)F)O

Canonical SMILES

C1=C(C=NC=C1Br)CC(C(F)(F)F)O

Origin of Product

United States

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